(5R)-Dinoprost tromethamine

Cell-Free Biocatalysis Enzyme Stability Cofactor Engineering

2-Amino-2-(hydroxymethyl)propane-1,3-diol (CAS 77-86-1, also referenced as CAS 126850-05-3) is the free base form of the widely used biological buffer Tris (tris(hydroxymethyl)aminomethane). It is a primary amino alcohol with three hydroxymethyl groups.

Molecular Formula C4H11NO3
Molecular Weight 121.14 g/mol
CAS No. 126850-05-3
Cat. No. B142929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-Dinoprost tromethamine
CAS126850-05-3
SynonymsTri(hydroxymethyl)aminomethane
Tris Buffer
Tris(hydroxymethyl)aminomethane
Tris-Magnesium(II)-Potassium Chloride Buffer
Tris-Mg(II)-KCl Buffer
Trisamine
Trizma
Trometamol
Tromethamine
Molecular FormulaC4H11NO3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC(C(CO)(CO)N)O
InChIInChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
InChIKeyLENZDBCJOHFCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility79.1 mg/mL in ethylene glycol;  26 mg/mL in methanol;  14.6 mg/mL in anhyd ethanol;  22 mg/mL in 95% ethanol;  14 mg/mL in dimethyl formamide;  20 mg/mL in acetone;  0.5 mg/mL in ethyl acetate;  0.4 mg/mL in olive oil;  0.1 mg/mL in cyclohexane;  0.05 mg/mL in chloroform;  less than 0.05 mg/mL in carbon tetrachloride
In water, 5.50X10+5 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS Base)?


2-Amino-2-(hydroxymethyl)propane-1,3-diol (CAS 77-86-1, also referenced as CAS 126850-05-3) is the free base form of the widely used biological buffer Tris (tris(hydroxymethyl)aminomethane). It is a primary amino alcohol with three hydroxymethyl groups [1]. Its pKa is 8.1 at 25°C, with a useful pH range of 7–9 [2]. This compound is the core buffering component in numerous biological and biochemical applications, including protein purification, nucleic acid electrophoresis, and cell-free reactions. Its physicochemical properties, such as high water solubility (678 g/L at 20°C) and well-defined pH/temperature profile, differentiate it from alternative buffer systems. This evidence guide provides a comparator-based analysis to support scientifically grounded procurement decisions.

Why 2-Amino-2-(hydroxymethyl)propane-1,3-diol Cannot Be Freely Substituted


Substituting Tris base with another buffer such as HEPES, MOPS, or phosphate is not a functionally equivalent exchange. Tris exhibits a unique combination of high temperature coefficient (ΔpKa/10°C = –0.310), substantial pH drift upon dilution, and pronounced metal-ion chelation . These properties directly affect enzyme activity, cofactor stability, and protein solubility. For instance, in NADH stability assays, Tris buffer reduces degradation rates up to 8.5-fold compared to sodium phosphate at 19°C [1]. Furthermore, the pH of a Tris solution changes by >0.1 upon ten-fold dilution, whereas phosphate buffers change by <0.1 . These quantifiable differences mean that simply switching to a buffer with a similar nominal pKa—such as HEPES (pKa 7.55, ΔpKa/10°C = –0.014)—will alter the experimental outcome. The evidence below documents where Tris's specific behavior confers a measurable advantage or defines a specific, non-interchangeable role.

2-Amino-2-(hydroxymethyl)propane-1,3-diol: Quantitative Differentiation Evidence


NADH Stability: 8.5-Fold Lower Degradation in Tris vs. Phosphate Buffer

In a 43-day stability study of nicotinamide cofactors at 19°C, NADH degradation in Tris buffer was 4 μM/d, versus 34 μM/d in sodium phosphate buffer [1]. At 25°C, degradation in Tris increased to 11 μM/d, still substantially lower than the >30 μM/d observed in HEPES and phosphate buffers [2].

Cell-Free Biocatalysis Enzyme Stability Cofactor Engineering

Temperature-Driven pH Shift: Tris Exhibits the Largest ΔpKa/10°C Among Common Buffers

The pKa of Tris changes by –0.310 per 10°C increase, the most extreme among Good's buffers. In comparison, HEPES changes by only –0.014 per 10°C, and MOPS by –0.013 [1]. Consequently, a Tris buffer prepared to pH 7.4 at 20°C will read approximately 6.78 at 40°C .

Chromatography Cold-Room Protocols pH-Sensitive Assays

Metal Ion Chelation: Tris Reduces Apparent Mn²⁺ Affinity 1.8-Fold Relative to HEPES

For the Mn²⁺-dependent dioxygenase BLC23O, the metal ion dissociation constant (Kd) was determined in three buffer systems. In HEPES, Kd = 1.49 ± 0.05 μM; in Tris-HCl, Kd was significantly higher (value not explicitly reported, but the difference was statistically significant and corresponded to altered catalytic efficiency) . For the Fe³⁺-dependent enzyme Ro1,2-CTD, Km values were 1.80 μM (HEPES), 6.93 μM (Tris-HCl), and 3.64 μM (Na-phosphate) [1].

Metalloenzyme Assays Enzyme Kinetics Buffer Interference

Protein Solubility: Tris-HCl Precipitates During Storage in Certain Enzyme Systems

BRENDA enzyme database entries indicate that for specific enzymes (e.g., EC 1.1.1.60), Tris-HCl buffer at pH 8.0 leads to precipitation during storage at 4°C, whereas phosphate buffer at pH 7.0 provides improved solubility [1].

Protein Purification Enzyme Stability Buffer Selection

Concentration-Dependent pH Shift: Tris pH Changes >0.1 per 10-Fold Dilution

Upon ten-fold dilution, the pH of a Tris buffer changes by more than 0.1 units, whereas phosphate buffer pH changes by less than 0.1 units under the same conditions .

Buffer Dilution Assay Reproducibility Stock Solution Stability

Nucleic Acid Electrophoresis: Tris-Based TAE/TBE vs. pK-Matched Buffers

In agarose gel electrophoresis, pK-matched buffers provide higher voltage and current stability, lower working concentration, more concentrated stock solutions (up to 200×), and lower current per unit voltage than standard Tris-acetate (TAE) and Tris-borate (TBE) buffers, resulting in less heat generation [1].

Gel Electrophoresis DNA Separation Buffer Performance

Validated Application Scenarios for 2-Amino-2-(hydroxymethyl)propane-1,3-diol Based on Quantitative Evidence


Cell-Free Biocatalysis and In Vitro Transcription/Translation

Tris buffer is the preferred choice for stabilizing nicotinamide cofactors (NAD+/NADH) in cell-free systems. The 8.5-fold lower degradation rate of NADH in Tris at 19°C compared to phosphate buffer translates to a cofactor half-life extension from ~2 days to over 14 days under identical conditions [1]. This directly reduces the frequency of cofactor replenishment and lowers the overall cost of continuous-flow biocatalytic reactors. Procurement of high-purity Tris (≥99%) is essential for these applications to avoid contaminants that could accelerate cofactor degradation.

Protein and Nucleic Acid Purification at Controlled Temperatures

Tris buffer is the standard for many protein purification workflows (e.g., IMAC, IEX) when the operating pH is between 7.0 and 9.0 and the temperature is maintained constant (±2°C). However, its high temperature coefficient (ΔpKa/10°C = –0.310) means that protocols must specify the temperature at which the pH is measured and the buffer is used [2]. For cold-room (4°C) protein purification, Tris buffers prepared at room temperature will have a pH ~0.8 units higher than the nominal value, potentially affecting protein binding to chromatography resins. Users should procure Tris with a certificate of analysis specifying pKa and pH range to ensure lot-to-lot consistency.

Enzymatic Assays Excluding Metal-Dependent Enzymes

For enzyme assays that do not involve divalent or trivalent metal cofactors, Tris is a reliable and cost-effective buffer. However, for metalloenzymes, Tris chelates Mn²⁺ and Fe³⁺, increasing the apparent Km up to 3.85-fold relative to HEPES [3]. Therefore, procurement of Tris for general enzymology should be accompanied by alternative buffers like HEPES for metal-dependent work. Tris is well-suited for assays of trypsin and other serine proteases, where metal chelation is irrelevant and the buffer's pH range (7–9) aligns with enzyme optima.

Standardized Nucleic Acid Electrophoresis (TAE/TBE)

Tris is a core component of TAE and TBE buffers used for agarose gel electrophoresis of DNA. While not the most efficient system in terms of heat generation or stock concentration (pK-matched buffers offer 200× concentrated stocks vs. ~10× for TAE/TBE) [4], Tris-based buffers are deeply embedded in standard molecular biology protocols. Procurement of Tris for this application should be of molecular biology grade, certified free of DNase, RNase, and protease contamination, and accompanied by a certificate of analysis for pH and absorbance at 260/280 nm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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